N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine
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Overview
Description
N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their potential biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with various reagents. One common method includes the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . Another approach involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives to obtain the target product with yields ranging from 55% to 92% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, such as anti-microbial and anti-cancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anti-oxidant effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzoxazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, leading to their anti-microbial effects .
Comparison with Similar Compounds
N-Ethyl-5-fluoro-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives, such as:
2-Phenyl benzoxazole sulfonamide: Known for its anti-tubercular activity.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Studied for its antibacterial properties
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H9FN2O/c1-2-11-9-12-7-5-6(10)3-4-8(7)13-9/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
RUHVMAAVIIVGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
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